

Technical Comparative Guide: NMR Characterization of 3-Chloro-6-methoxy-1H- indazole

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Compound of Interest

Compound Name: 3-Chloro-6-methoxy-1H-indazole

CAS No.: 362512-38-7

Cat. No.: B1602988

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H,

C)

Executive Summary & Strategic Context

3-Chloro-6-methoxy-1H-indazole is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (e.g., Axitinib analogs). Its structural integrity hinges on the precise regioselective chlorination at the C-3 position.

This guide provides a comparative analysis between the target molecule and its precursor, 6-methoxy-1H-indazole. The core objective is to equip medicinal chemists with a self-validating NMR protocol to confirm the C-3 halogenation while ruling out common impurities like N-chlorinated species or regioisomers.

Key Differentiators

Feature	Precursor (6-methoxy-1H-indazole)	Target (3-Chloro-6-methoxy-1H-indazole)
H-3 Proton	Sharp Singlet (~7.9 ppm)	ABSENT (Diagnostic Silence)
C-3 Carbon	Methine (CH)	Quaternary (C-Cl)
NH Signal	Broad, labile	Broad, slightly downfield shifted (Acidic)

Comparative NMR Profiling

The following data represents the comparative chemical shifts in DMSO-d

. This solvent is chosen over CDCl

due to the superior solubility of planar indazoles and the stabilization of the exchangeable N-H proton, which is critical for tautomer identification.

Proton NMR (¹H) Comparison

Position	Precursor (ppm)	Target (ppm)	Multiplicity (Hz)	Structural Insight
NH (1)	12.80	12.95 - 13.10	br s	Acidic proton; confirms 1H-tautomer over 2H.
H-3	7.95	---	Silent	Primary confirmation of chlorination.
H-4	7.62	7.55 - 7.65	d ()	Peri-position to C3; sensitive to steric changes.
H-5	6.78	6.85	dd ()	Ortho to H4, Meta to H7.
H-7	6.90	6.95	d ()	Shielded by C6-OMe; Ortho to NH.
OMe (6)	3.80	3.82	s	Characteristic methoxy singlet; integral reference (3H).

Carbon NMR (¹³C) & DEPT Analysis

Carbon	Type	Precursor (ppm)	Target (ppm)	Validation Logic
C-3	CH / Cq	133.5	134.8	Becomes Quaternary. Invisible in DEPT-135.
C-6	Cq-O	159.2	160.1	Deshielded by Oxygen (Ipso).
C-7a	Cq	142.0	141.5	Bridgehead carbon.
C-3a	Cq	115.5	114.8	Bridgehead carbon.
OMe	CH	55.6	55.8	Standard methoxy region.

Experimental Protocol: Synthesis & Characterization Workflow

This protocol ensures the isolation of the correct tautomer and minimizes N-chlorination byproducts.

Synthesis Context (Brief)

- Reagents: 6-methoxy-1H-indazole, N-Chlorosuccinimide (NCS), Acetonitrile or DMF.
- Conditions: 60°C, 4 hours.
- Purification: Precipitation in water followed by recrystallization (Ethanol/Water). Avoid column chromatography if possible to prevent tautomeric equilibration on silica.

NMR Sample Preparation

- Mass: Weigh 5–10 mg of the dried solid.

- Solvent: Add 0.6 mL DMSO-d

(99.9% D).

- Note: Do not use CDCl

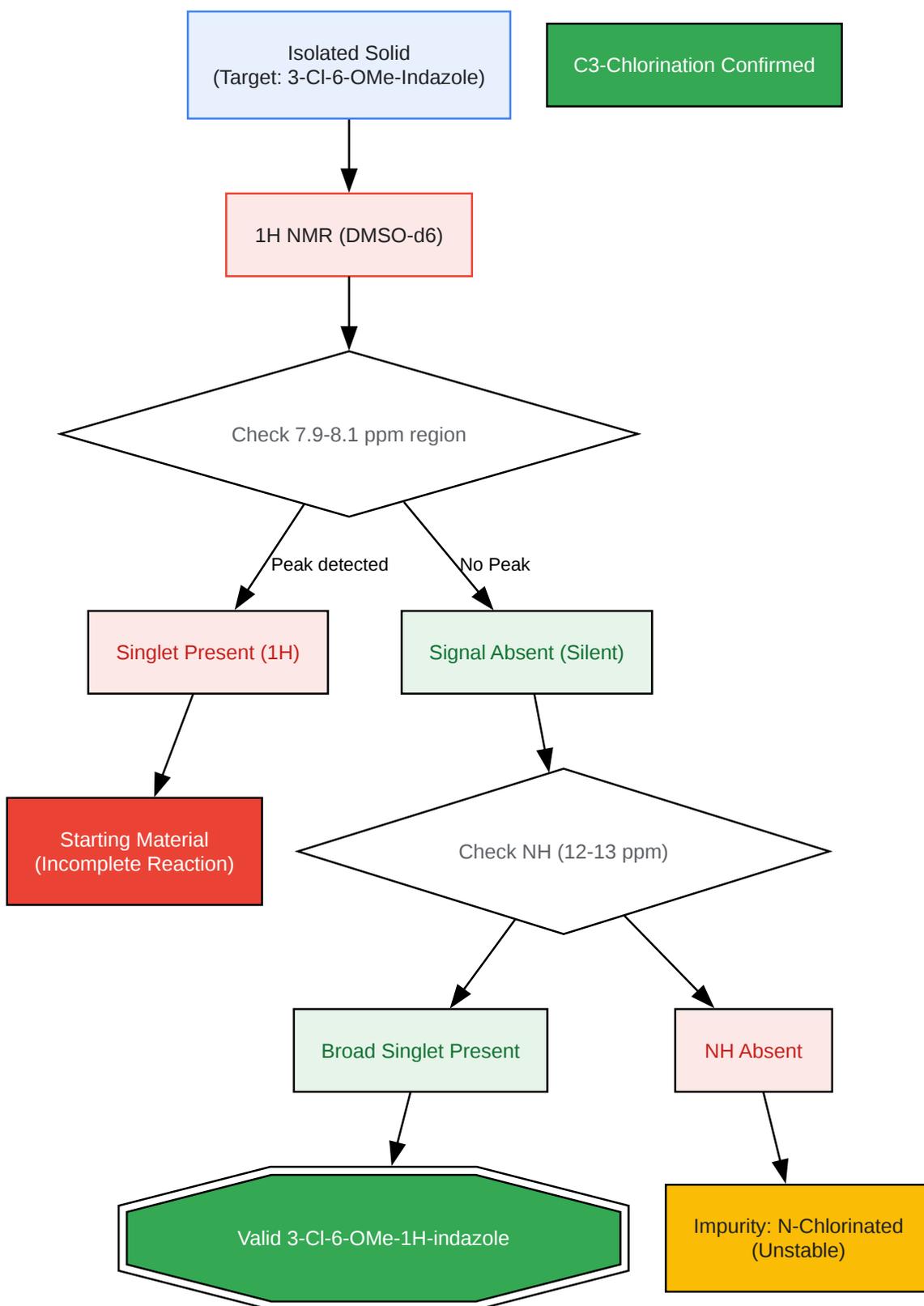
unless necessary; the NH signal often broadens into the baseline, making integration difficult.

- Tube: Use high-precision 5mm NMR tubes to resolve the fine meta-coupling (

Hz) between H-5 and H-7.

Characterization Logic Flow

The following diagram illustrates the decision matrix for validating the structure.



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Figure 1: Decision logic for confirming C-3 chlorination versus Starting Material (SM) or N-chlorinated impurities.

Advanced Structural Validation (2D NMR)

For regulatory submission or rigorous structure elucidation, 1D NMR is insufficient. You must establish connectivity using 2D techniques.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Gold Standard" for this molecule.

- The Problem: C-3 is quaternary in the product, so HSQC shows no correlation.
- The Solution: Look for HMBC correlations from NH (H-1) and H-4.
 - NH
C-3: The NH proton (if visible) will show a weak 3-bond correlation to the C-3 carbon (~134.8 ppm).
 - H-4
C-3: The doublet at ~7.6 ppm will show a strong 3-bond correlation to C-3.
 - H-4
C-6: Confirms the placement of the Methoxy group relative to the aromatic ring.

Tautomerism (1H vs 2H)

Indazoles exist in dynamic equilibrium. In DMSO-d

, the 1H-tautomer (NH at position 1) is thermodynamically favored over the 2H-tautomer.

- 1H-Indazole: C-3 is typically around 134 ppm.
- 2H-Indazole: If alkylated or locked in 2H form, C-3 shifts significantly upfield (~120-125 ppm) and the proton coupling patterns change.

- Validation: The presence of the NH at >12.5 ppm strongly supports the 1H-tautomer.

Troubleshooting & Common Pitfalls

Observation	Diagnosis	Corrective Action
Extra Singlet at ~8.0 ppm	Unreacted Starting Material (SM).	Recrystallize from EtOH/H ₂ O.
Missing NH Signal	1. Sample too dilute. 2. Wet DMSO (H-D exchange). 3. N-Chlorination (N-Cl).	1. Increase concentration (>10mg). 2. Use fresh ampoule of DMSO-d ₆ . 3. Treat with mild base to hydrolyze N-Cl.
Split Methoxy Peak	Rotamers or impurities.	Check HPLC purity. If pure, run VT-NMR (Variable Temp) at 80°C to coalesce rotamers.

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